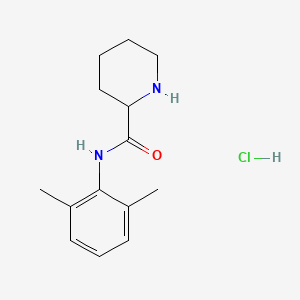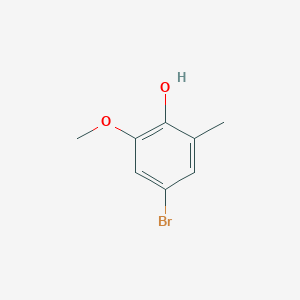
4-Bromo-2-methoxy-6-methylphenol
Descripción general
Descripción
4-Bromo-2-methoxy-6-methylphenol is a compound that is used as a pharmaceutical intermediate . It is part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular formula of this compound is C8H9BrO2 . The InChI code is 1S/C8H9BrO2/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,10H,1-2H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 217.06 . It is an oil at room temperature . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activities
4-Bromo-2-methoxy-6-methylphenol derivatives have been studied for their potential antioxidant and anticancer activities. A study by Dong et al. (2022) synthesized new methylated and acetylated derivatives of bromophenols and evaluated their cellular-level activities. Notably, certain compounds showed significant potential in reducing oxidative damage and reactive oxygen species generation, as well as inhibiting the viability and inducing apoptosis in leukemia cells, suggesting their promise in drug development for cancer and oxidative stress-related conditions (Dong et al., 2022).
Chemical Characterization and Biological Activity
Another study by Zhao et al. (2004) on bromophenol derivatives, including this compound, isolated from the red alga Rhodomela confervoides, provided insights into their chemical structures and biological activity. However, they found these compounds to be inactive against several human cancer cell lines and microorganisms, indicating the specificity of biological activity among different bromophenol derivatives (Zhao et al., 2004).
Synthesis and Potential Pharmaceutical Use
The synthesis of bromophenol derivatives, including those related to this compound, is significant for pharmaceutical applications. Xu and He (2010) discussed the synthesis of 2-bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents, highlighting the importance of these compounds in developing therapeutic drugs (Xu & He, 2010).
Spectroscopic and Computational Analysis
Demircioğlu et al. (2019) conducted a study on a compound similar to this compound, focusing on spectroscopic characterization and computational analysis. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Demircioğlu et al., 2019).
Antibacterial Properties
Research on bromophenols from marine red algae, like Rhodomela confervoides, has indicated potential antibacterial properties. A study by Xu et al. (2003) identified bromophenols exhibiting moderate antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents (Xu et al., 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-2-methoxy-6-methylphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis.
Mode of Action
This compound acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids. This disruption leads to a weakened cell wall, affecting the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
The result of the action of this compound is the reduced viability of Mycobacterium tuberculosis . By inhibiting the synthesis of mycolic acids, the compound weakens the bacterial cell wall, making the bacteria more susceptible to immune responses and other treatments .
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-methoxy-6-methylphenol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain metabolic enzymes such as acetylcholinesterase and carbonic anhydrase . These interactions are crucial as they can influence various biochemical pathways and cellular functions.
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained effects on cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in certain compartments, affecting its localization and activity. Understanding the transport and distribution mechanisms is important for elucidating the compound’s effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications For instance, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism
Propiedades
IUPAC Name |
4-bromo-2-methoxy-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZGMKGTJRTCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460185 | |
| Record name | 4-bromo-2-methoxy-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86232-54-4 | |
| Record name | 4-bromo-2-methoxy-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)
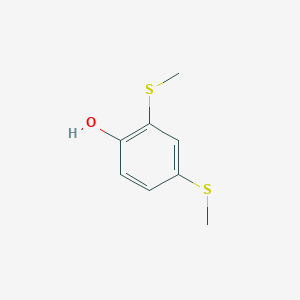

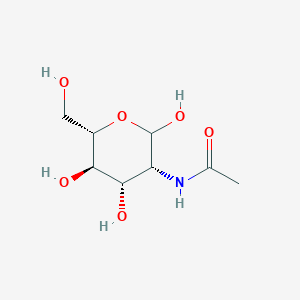
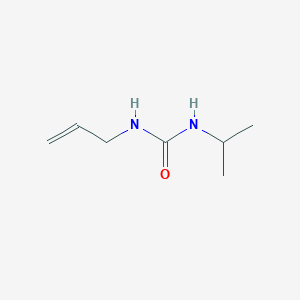
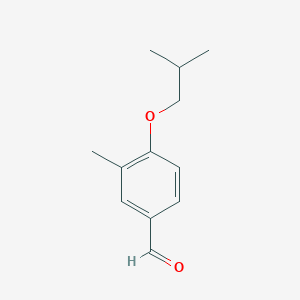
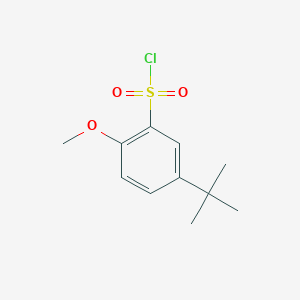
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)
![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)
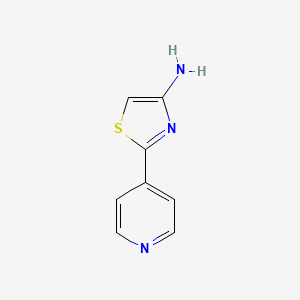
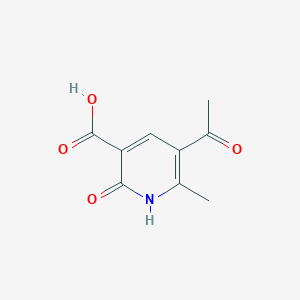
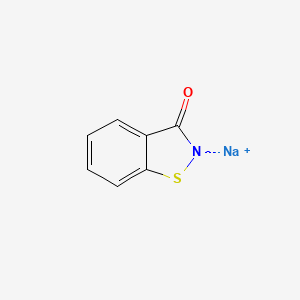
![4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine](/img/structure/B1338861.png)
